![molecular formula C4H6ClFO3S B1448843 4-Fluorooxolane-3-sulfonyl chloride CAS No. 1803609-87-1](/img/structure/B1448843.png)
4-Fluorooxolane-3-sulfonyl chloride
Overview
Description
“4-Fluorooxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2592399-28-3 . It has a molecular weight of 188.61 . The IUPAC name for this compound is (3S,4R)-4-fluorotetrahydrofuran-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-Fluorooxolane-3-sulfonyl chloride” is1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1
. This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.61 . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Synthesis of Sulfonyl Fluorides
4-Fluorooxolane-3-sulfonyl chloride: is utilized in the synthesis of sulfonyl fluorides, which are pivotal in various fields including organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals, derived from compounds like 4-Fluorooxolane-3-sulfonyl chloride, represents a concise and efficient approach for producing these versatile compounds.
Biopolymer-based Flocculants
In environmental science, 4-Fluorooxolane-3-sulfonyl chloride can be employed to modify biopolymers to create flocculants . These flocculants are used for water treatment, leveraging mechanisms such as adsorption and charge neutralization to remove contaminants from water.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the construction of biologically active molecules or functional materials . Its incorporation into sulfones, which are chemical chameleons, allows for a wide range of chemical transformations due to their activating and electron-withdrawing properties.
Fluoroalkylation Reactions
4-Fluorooxolane-3-sulfonyl chloride: plays a role in fluoroalkylation reactions, where the unique properties of fluorine are leveraged to introduce fluorine atoms into organic molecules . This is crucial for the development of pharmaceuticals and agrochemicals, where fluorine can significantly alter the biological activity of compounds.
Drug Discovery
In the realm of drug discovery, 4-Fluorooxolane-3-sulfonyl chloride is used to introduce sulfonyl fluoride groups into molecules . These groups can act as probes in chemical biology studies or as handles for further synthetic modifications, aiding in the identification of potential drug candidates.
Materials Science
The compound finds application in materials science, where it is used to synthesize materials with specific properties . For example, sulfonyl fluoride groups can be used to modify surfaces or create novel polymers with unique characteristics.
Chemical Biology
In chemical biology, 4-Fluorooxolane-3-sulfonyl chloride is used to study protein functions . The sulfonyl fluoride moiety can selectively react with active sites in proteins, allowing researchers to investigate protein interactions and functions.
Reference Standards for Testing
Lastly, 4-Fluorooxolane-3-sulfonyl chloride is used as a reference standard in pharmaceutical testing . This ensures the accuracy and reliability of analytical methods used in the quality control of pharmaceutical products.
Safety and Hazards
properties
IUPAC Name |
4-fluorooxolane-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMTYQVLIOYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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